molecular formula C21H15Cl2FN2O2 B10869792 N-(2-benzoyl-4-chlorophenyl)-2-(3-chloro-4-fluoroanilino)acetamide

N-(2-benzoyl-4-chlorophenyl)-2-(3-chloro-4-fluoroanilino)acetamide

Cat. No.: B10869792
M. Wt: 417.3 g/mol
InChI Key: MEBSBWXHNRGELX-UHFFFAOYSA-N
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Description

N-(2-benzoyl-4-chlorophenyl)-2-(3-chloro-4-fluoroanilino)acetamide is a synthetic organic compound that belongs to the class of acetamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoyl-4-chlorophenyl)-2-(3-chloro-4-fluoroanilino)acetamide typically involves a multi-step process:

    Formation of the Benzoyl Chloride Intermediate: The initial step involves the reaction of benzoyl chloride with 2-amino-4-chlorophenol under acidic conditions to form the benzoyl intermediate.

    Acylation Reaction: The benzoyl intermediate is then reacted with 3-chloro-4-fluoroaniline in the presence of a base such as triethylamine to form the desired acetamide compound.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification methods such as high-performance liquid chromatography (HPLC) may be employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-benzoyl-4-chlorophenyl)-2-(3-chloro-4-fluoroanilino)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chloro and fluoro positions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Explored as a potential pharmaceutical agent due to its unique chemical structure.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-benzoyl-4-chlorophenyl)-2-(3-chloro-4-fluoroanilino)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-benzoyl-4-chlorophenyl)-2-(3-chloroanilino)acetamide
  • N-(2-benzoyl-4-chlorophenyl)-2-(4-fluoroanilino)acetamide
  • N-(2-benzoyl-4-chlorophenyl)-2-(3-chloro-4-methylanilino)acetamide

Uniqueness

N-(2-benzoyl-4-chlorophenyl)-2-(3-chloro-4-fluoroanilino)acetamide is unique due to the presence of both chloro and fluoro substituents on the aniline ring, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C21H15Cl2FN2O2

Molecular Weight

417.3 g/mol

IUPAC Name

N-(2-benzoyl-4-chlorophenyl)-2-(3-chloro-4-fluoroanilino)acetamide

InChI

InChI=1S/C21H15Cl2FN2O2/c22-14-6-9-19(16(10-14)21(28)13-4-2-1-3-5-13)26-20(27)12-25-15-7-8-18(24)17(23)11-15/h1-11,25H,12H2,(H,26,27)

InChI Key

MEBSBWXHNRGELX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)CNC3=CC(=C(C=C3)F)Cl

Origin of Product

United States

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